2,6-二溴蒽醌

描述

2,6-Dibromoanthraquinone is a chemical compound with the molecular formula C14H6Br2O2 . It is an electron-deficient anthraquinone building block used in the synthesis of semiconducting small molecules or polymers .

Synthesis Analysis

2,6-Dibromoanthraquinone has been synthesized by palladium coupling of tert-butyl diphenylsilyl 5’-protected 8-ethynyl-2’-deoxyadenosine with the corresponding bromoanthraquinone intermediates .

Molecular Structure Analysis

The molecular structure of 2,6-Dibromoanthraquinone consists of an anthracene-9,10-dione structure with bromo substituents at the 2,6-position of the anthraquinone ring .

Chemical Reactions Analysis

The rapid reversible faradaic reactions of 2,6-Dibromoanthraquinone molecules are realized by means of the good conductivity of graphene . This allows the combination of the Faraday pseudocapacitance of 2,6-Dibromoanthraquinone with the double-layer capacitance of graphene .

Physical And Chemical Properties Analysis

2,6-Dibromoanthraquinone is a solid at 20°C . It has a molecular weight of 366.01 g/mol . It is light-sensitive and air-sensitive, and should be stored under inert gas .

科学研究应用

毒理学研究

- 毒理学和致癌性:1-氨基-2,4-二溴蒽醌,一种相关化合物,已被研究其毒理学和致癌潜力。它是一种用于纺织纤维的蒽醌衍生的缸染料。对大鼠和小鼠的毒理学研究表明,在各种器官中存在与化学相关的良性和恶性肿瘤的显著增加(National Toxicology Program technical report series, 1996)。

化学性质和应用

- DNA插入和电化学技术:包括蒽醌衍生物在内的蒽醌衍生物,如蒽醌-2,6-二磺酸盐,已被用于通过电化学方法检测DNA。这些衍生物的氧化还原系统的定量模型在广泛的pH范围内得到了发展,有助于DNA传感器的进展(Batchelor‐McAuley等人,2010)。

生物医学研究

- 抗癌潜力:对蒽醌衍生物米托蒽醌的研究显示其在治疗乳腺癌、急性白血病和淋巴瘤中具有显著的临床活性。其机制涉及DNA插入和静电相互作用,突显了蒽醌衍生物在癌症治疗中的治疗潜力(Shenkenberg & Von Hoff, 1986)。

超分子化学

- 超分子系统中的卤素键:在Au(111)表面上研究1,5-和2,6-二溴蒽醌揭示了由卤素键和氢键组成的刚性三角形结构。这些发现有助于理解平面系统中超分子相互作用(Yoon et al., 2011)。

骨关节炎治疗

- 潜在的骨关节炎药物:蒽醌-2,6-二磺酸盐已被评估其作为疾病修饰性骨关节炎药物的潜力。体外和体内研究表明其在减少软骨退化参数方面的有效性,表明其在治疗骨关节炎中的潜在用途(Savarino et al., 2007)。

半导体应用

- 用于光电子器件的有机半导体:掺杂有2,6-二羟基蒽醌的二茂铁材料显示出适用于有机半导体的特性,表明它们在光电子器件中的应用。这项研究扩展了蒽醌衍生物在材料科学领域的应用(Vergara et al., 2019)

安全和危害

未来方向

2,6-Dibromoanthraquinone has potential applications in the field of energy storage, particularly in the development of high-performance electrode materials for supercapacitors . It is also used in the synthesis of semiconducting small molecules or polymers for applications in fluorophores, photocatalysts, OLEDs, and organic solar cells .

属性

IUPAC Name |

2,6-dibromoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFYHUWBLXKCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C3=C(C2=O)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449859 | |

| Record name | 2,6-Dibromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromoanthraquinone | |

CAS RN |

633-70-5 | |

| Record name | 2,6-Dibromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

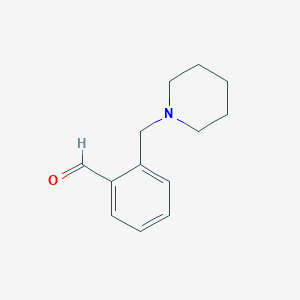

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。